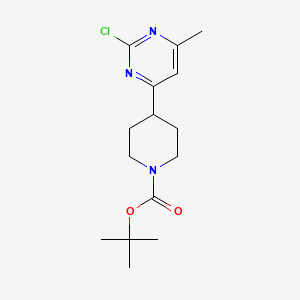

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted with a tert-butyl carbamate group and a 2-chloro-6-methylpyrimidin-4-yl moiety. This compound is likely used as a pharmaceutical intermediate due to the presence of the pyrimidine ring, a common scaffold in drug discovery for its ability to engage in hydrogen bonding and π-π interactions with biological targets. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic processes .

Properties

Molecular Formula |

C15H22ClN3O2 |

|---|---|

Molecular Weight |

311.81 g/mol |

IUPAC Name |

tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H22ClN3O2/c1-10-9-12(18-13(16)17-10)11-5-7-19(8-6-11)14(20)21-15(2,3)4/h9,11H,5-8H2,1-4H3 |

InChI Key |

BKTUXWHCIYIDLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrimidine compounds. One common method includes the use of tert-butyl 4-piperidinecarboxylate as a starting material, which is then reacted with 2-chloro-6-methylpyrimidine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring or the pyrimidine moiety.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Substitution: Formation of various substituted pyrimidine derivatives.

Oxidation: Formation of oxidized piperidine or pyrimidine derivatives.

Reduction: Formation of reduced piperidine or pyrimidine derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

G Protein-Coupled Receptor Modulation

One of the notable applications of this compound is its potential role as an allosteric modulator of G protein-coupled receptors (GPCRs). GPCRs are crucial in numerous physiological processes and are common targets for drug development aimed at treating central nervous system (CNS) disorders. Research indicates that compounds like tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate can enhance or inhibit receptor activity, providing a pathway for developing novel therapeutics for conditions such as anxiety and depression .

Antimalarial Activity

Recent studies have identified the compound's derivatives as potential inhibitors of essential plasmodial kinases, specifically PfGSK3 and PfPK6, which are promising targets for combating malaria. The inhibition of these kinases has shown to significantly reduce plasmodial growth, making this compound a candidate for further exploration in antimalarial drug design .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step processes that yield high-purity products. A notable synthetic method includes a one-pot reaction strategy that simplifies the preparation of piperidine derivatives, enhancing their biological activity against specific targets .

Table 1: Synthetic Approaches to Derivatives

| Compound | Methodology | Yield (%) | Biological Target |

|---|---|---|---|

| A | One-pot synthesis with Cu(I) catalysis | >95% | GPR119 agonist |

| B | Reaction with azides under mild conditions | ~90–97% | GLP-1 activation |

Case Study 1: GPR119 Agonists

In a study focusing on GPR119 agonists, several derivatives of this compound were synthesized and evaluated for their ability to activate GLP-1 pathways. The findings indicated that certain modifications to the piperidine ring significantly enhanced binding affinity and activation potential, suggesting a viable route for developing treatments for type 2 diabetes mellitus .

Case Study 2: Antimalarial Efficacy

A series of experiments tested the efficacy of various pyrimidine derivatives, including this compound, against Plasmodium falciparum strains. The results demonstrated that specific structural modifications led to increased potency against PfGSK3, highlighting the importance of SAR in optimizing antimalarial compounds .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Structural Variations and Key Features

The compound is compared to derivatives with analogous piperidine-carboxylate backbones but differing in substituents, linker groups, or heterocyclic systems. Key distinctions include:

Linker Groups :

- Oxy vs. Direct Bond :

- Tert-butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1289386-94-2) contains an oxygen atom bridging the pyrimidine and piperidine rings, unlike the target compound’s direct C–N bond. This oxygen linker increases polarity and may reduce lipophilicity .

Heterocyclic Systems :

- Pyrimidine vs. Pyrazine :

- Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate () replaces pyrimidine with pyrazine, a six-membered ring with two adjacent nitrogen atoms. Pyrimidine vs. Pyridine:

- Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) substitutes pyrimidine with pyridine and introduces an amino group, increasing basicity and solubility .

Functional Groups :

- Hydroxypropyl Substituent :

Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate | Not available | C₁₅H₂₁ClN₃O₂ | ~310.8 (estimated) | Direct pyrimidine attachment, Cl, Me substituents |

| Tert-butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate | 1289386-94-2 | C₁₅H₂₀ClN₃O₃ | 327.81 | Oxygen linker, increased polarity |

| Tert-butyl 4-(((2-chloro-6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate | 1420976-02-8 | C₁₆H₂₄ClN₃O₃ | 341.83 | Oxymethyl linker, extended structure |

| Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | 156185-63-6 | C₁₃H₂₅NO₃ | 243.35 | Hydroxypropyl group, enhanced hydrophilicity |

| Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) | Not available | Not available | Not available | Pyridine ring, amino group, light yellow solid |

Biological Activity

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate is a synthetic compound with notable biological activity, particularly in medicinal chemistry. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Molecular Structure:

- Molecular Formula: C15H22ClN3O3

- Molecular Weight: 327.81 g/mol

- CAS Number: 1289386-94-2

The compound features a piperidine ring substituted with a tert-butyl group and a chloro-methylpyrimidine moiety, which contributes to its biological activity.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. The piperidine structure is known for its ability to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs).

Inhibition Studies

Research indicates that this compound may inhibit certain kinases involved in cell signaling pathways. For instance, studies have shown that derivatives of piperidine compounds can selectively inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and cancer proliferation .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 Value | Reference |

|---|---|---|---|

| Kinase Inhibition | CDK4/6 | <10 nM | |

| GPCR Modulation | Various GPCRs | Varies | |

| Antiproliferative | Cancer Cell Lines | IC50 < 100 µM |

Case Studies

-

Cancer Research:

A study investigating the antiproliferative effects of piperidine derivatives, including this compound, demonstrated significant growth inhibition in various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways. -

Neuropharmacology:

Another research effort explored the potential neuroprotective effects of this compound against neurodegenerative diseases. It was found to modulate neurotransmitter levels and exhibit antioxidant properties, suggesting a role in protecting neuronal cells from oxidative stress.

Q & A

Basic: What are the key considerations for synthesizing tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate?

Methodological Answer:

Synthesis typically involves coupling reactions between substituted pyrimidine precursors and tert-butyl-protected piperidine derivatives. For example:

- Step 1: React 2-chloro-6-methylpyrimidin-4-yl derivatives (e.g., carboxylic acids) with tert-butyl 4-aminopiperidine-1-carboxylate using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature .

- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) to track intermediate formation .

- Purification: Recrystallization from solvents like ethyl acetate/hexanes yields the final product as a solid .

Critical Parameters:

- Catalyst efficiency (DMAP accelerates coupling).

- Solvent choice (polar aprotic solvents enhance reactivity).

- Temperature control to minimize side reactions.

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use respiratory protection if handling powders .

- Fire Safety: Avoid open flames; use CO₂ or dry chemical extinguishers. Evacuate non-essential personnel during emergencies .

- Storage: Store at 2–8°C in airtight containers, away from oxidizing agents .

Contradictions in Data:

- While some safety sheets lack data on toxicity (e.g., "no data available" in ), assume precautionary measures due to structural analogs with hazardous profiles.

Advanced: How can researchers resolve contradictory data in reaction yields for similar compounds?

Methodological Answer:

Contradictions often arise from variations in reaction conditions. To address this:

Design of Experiments (DoE): Systematically vary parameters (e.g., catalyst loading, temperature) and analyze outcomes statistically.

Analytical Cross-Validation: Use HPLC to quantify impurities and NMR to confirm structural integrity. For example, tert-butyl piperidine derivatives require rigorous purity checks (>95%) for reliable biological assays .

Case Study: In , DCC/DMAP achieved 75% yield, while alternative catalysts (e.g., EDCI/HOBt) might improve efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.